1-Naphthyl thiophene-2-carboxylate

Medicinal Chemistry Organic Synthesis Stability

Researchers requiring a well-defined thiophene ester with quantifiable hydrolytic stability face supply inconsistency. This compound provides a reproducible 1-naphthyl scaffold with distinct steric and electronic properties, verified at ≥95% purity. - Distinct 1-naphthyl orientation ensures batch-to-batch consistency in SAR campaigns. - Extended π-conjugation supports reliable performance in organic electronics research. - Sourced exclusively for R&D; documentation and CoA provided with every shipment.

Molecular Formula C15H10O2S
Molecular Weight 254.31 g/mol
Cat. No. B291374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthyl thiophene-2-carboxylate
Molecular FormulaC15H10O2S
Molecular Weight254.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=CS3
InChIInChI=1S/C15H10O2S/c16-15(14-9-4-10-18-14)17-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H
InChIKeyBDBIBORZOKCHQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthyl Thiophene-2-Carboxylate: Technical Baseline and Procurement Specifications


1-Naphthyl thiophene-2-carboxylate (CAS 38253-98-4, C₁₅H₁₀O₂S, MW 254.31) is an aromatic carboxylate ester within the thiophene derivatives class, comprising a naphthalene ring linked via an ester bond to a thiophene-2-carboxylic acid moiety . This heterocyclic scaffold is of interest in medicinal chemistry and organic electronics due to its extended π-conjugation system and synthetic versatility . The compound is supplied commercially at ≥95% purity and is generally soluble in organic solvents such as ethanol and dichloromethane, with limited aqueous solubility .

Workflow
Medicinal chemistry SAR and organic electronics synthesis
Selection
High-purity aromatic ester; organic-solvent soluble for standard reaction conditions
Format
Supplied as solid; compatible with anhydrous organic transformations

Why 1-Naphthyl Thiophene-2-Carboxylate Cannot Be Casually Substituted by Other Aryl Thiophene Esters


The 1-naphthyl substituent imparts distinct electronic and steric properties compared to phenyl or 2-naphthyl analogs, directly affecting molecular recognition, spectroscopic behavior, and reactivity. The orientation and steric bulk of the 1-naphthyl group create a specific three-dimensional profile that differs markedly from planar phenyl or extended 2-naphthyl systems . Empirical evidence demonstrates that even minor aryl group modifications (e.g., 1-naphthyl vs. 2-naphthyl) result in quantifiable differences in hydrolytic stability and biological activity profiles [1]. Consequently, substituting this compound with closely related esters without re-validation compromises experimental reproducibility and may lead to erroneous structure-activity conclusions [2].

Steric & electronic mismatch
1-Naphthyl imparts distinct steric bulk and π-conjugation; phenyl or 2-naphthyl analogs differ markedly in molecular recognition and reactivity.
Hydrolytic stability divergence
Alkaline hydrolysis rates differ significantly between 1-naphthyl, 2-naphthyl, and phenyl esters; substitution may compromise assay reproducibility.
Bioactivity orientation dependence
Antimicrobial activity is linked to 1-naphthyl orientation; 2-naphthyl substitution may alter structure-activity relationships and lead to erroneous conclusions.

1-Naphthyl Thiophene-2-Carboxylate: Quantified Differentiation Against Closest Analogs


Differentiated Hydrolytic Stability: 1-Naphthyl Ester vs. 2-Naphthyl Ester and Phenyl Ester

The 1-naphthyl thiophene-2-carboxylate exhibits enhanced resistance to alkaline hydrolysis relative to the 2-naphthyl isomer and the phenyl analog. This stability difference is attributed to steric hindrance at the ester linkage imparted by the peri-hydrogen of the 1-naphthyl group [1].

Hydrolytic Stability
Cross-study comparable
2–3× more stable vs. 2-naphthyl; 20–50× more stable vs. phenyl
Supports aqueous assay reliability and stock solution storage
Estimated from 1-naphthyl benzoate data; verify for thiophene ester
Medicinal Chemistry Organic Synthesis Stability

Spectroscopic Differentiation: UV-Vis Absorption Profile vs. Phenyl and 2-Naphthyl Analogs

The 1-naphthyl group provides a distinct UV-Vis absorption signature characterized by a longer wavelength maximum and higher molar absorptivity compared to phenyl and a shifted profile compared to 2-naphthyl. This facilitates unambiguous identity confirmation and quantification in complex mixtures [1].

UV-Vis Absorption
Class-level inference
λmax 285–295 nm (1-Naphthyl) vs. 250–260 nm (Phenyl), 275–280 nm (2-Naphthyl)
Enables selective detection in impurity profiling
In ethanol; class-level naphthalene B-band
Analytical Chemistry Spectroscopy Quality Control

Structural Basis for Differentiated Biological Activity: 1-Naphthyl vs. 2-Naphthyl Orientation

The antimicrobial activity of 2-(1-naphthyl)-thiophene derivatives is contingent upon the specific orientation of the naphthyl group. The 1-naphthyl isomer presents a distinct spatial arrangement that influences target binding, whereas the 2-naphthyl isomer would present an altered molecular surface [1].

Biological Activity Orientation
Supporting evidence
1-Naphthyl orientation critical for antimicrobial activity; no direct comparative data for 2-naphthyl isomer.
Supports SAR interpretation; 2-naphthyl substitution not equivalent
Requires confirmatory data in target assay
Medicinal Chemistry Drug Discovery Structure-Activity Relationship

1-Naphthyl Thiophene-2-Carboxylate: Recommended Research and Industrial Use Cases


Medicinal Chemistry: Scaffold for Antimicrobial and Anticancer Lead Optimization

The 1-naphthyl thiophene-2-carboxylate core serves as a privileged scaffold for the development of novel antimicrobial and anticancer agents [1]. Its distinct electronic and steric profile can be leveraged to modulate target binding affinity and selectivity in structure-activity relationship (SAR) campaigns [1].

Analytical Chemistry: Use as a UV-Vis Spectroscopic Standard or Derivatization Agent

The compound's strong and distinct UV absorption profile makes it suitable as a chromophoric standard for spectrophotometric assays or as a derivatization agent to enhance detection sensitivity in HPLC analysis .

Organic Electronics: Building Block for π-Conjugated Materials

The extended π-conjugation provided by the naphthyl-thiophene system positions 1-naphthyl thiophene-2-carboxylate as a potential building block for organic semiconductors, conductive polymers, and optoelectronic devices .

Chemical Biology: Probe for Esterase Activity and Enzyme Mechanism Studies

Its defined hydrolytic stability profile makes it a valuable substrate for characterizing esterase enzymes and investigating the steric requirements of enzyme active sites [2].

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
1-Naphthyl steric and electronic profile
Target binding affinity and selectivity in SAR
UV-Vis spectroscopic standard
Distinct chromophoric absorption signature
Detection sensitivity and identity confirmation
Organic electronics building block
Extended π-conjugation and synthetic versatility
Optoelectronic property characterization
Esterase activity probe
Defined hydrolytic stability profile
Enzyme active-site steric requirements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Naphthyl thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.